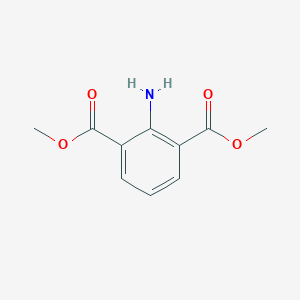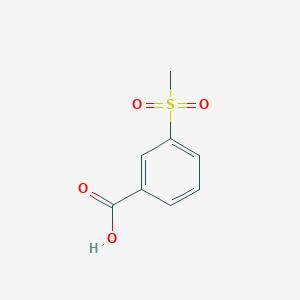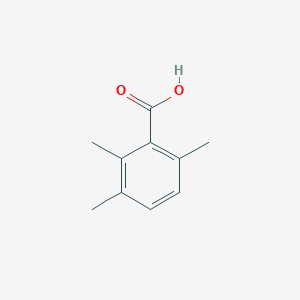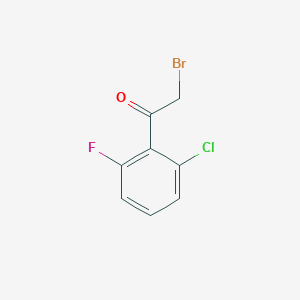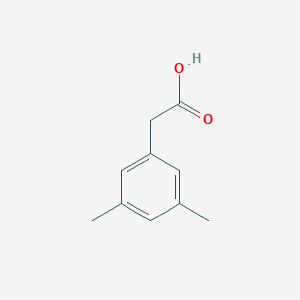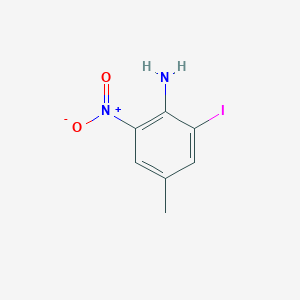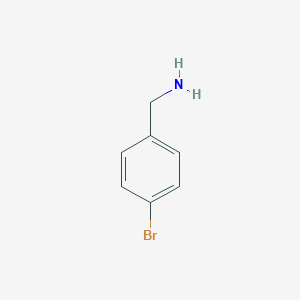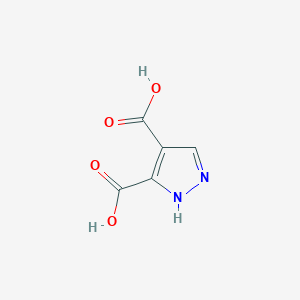
3,5-Di-tert-butylaniline
Overview
Description
3,5-Di-tert-butylaniline is a chemical compound that is related to various research areas, including the synthesis of complex molecules and the development of pharmaceutical compounds. Although the provided papers do not directly discuss this compound, they involve compounds with tert-butyl groups and aniline derivatives, which are relevant to the understanding of the chemical behavior and applications of this compound.
Synthesis Analysis
The synthesis of compounds related to this compound often involves multi-step reactions and the use of catalysts. For instance, the synthesis of complex technetium complexes with 3,5-di-tert-butylcatechol involves reactions with ammonium pertechnetate . Another example is the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which includes a nitrile anion cyclization strategy . Additionally, the synthesis of 3-aryl-2-aminoquinolines is achieved through a palladium-catalyzed cascade reaction .
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex, as seen in the crystallographic characterization of tris(3,5-di-tert-butylcatecholato)technetium(VI), which crystallizes in the monoclinic space group and exhibits C3 symmetry . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl and aniline derivatives are diverse. For example, the technetium complexes mentioned undergo reversible one-electron oxidations and reductions . The synthesis of pyrrolidines involves a key nitrile anion cyclization that forms the pyrrolidine ring with inversion of the C-4 center . The cascade reaction for synthesizing 3-aryl-2-aminoquinolines includes isocyanide insertion, intramolecular cyclization, and Suzuki coupling .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl groups and aniline derivatives are influenced by their molecular structure. For instance, the technetium complexes exhibit well-resolved EPR spectra in solution at room temperature, which is indicative of their electronic structure . The robust synthesis of 2-amino-5-tert-butylpyridine shows improved physicochemical properties over 4-tert-butylaniline, which is important for drug-like properties .
Scientific Research Applications
Electronic Structure in Metal Complexes
The study by Kapre et al. (2007) delves into the use of 3,5-Di-tert-butylaniline in forming metal complexes, particularly with molybdenum and tungsten. These complexes show antiferromagnetic coupling and are relevant for understanding electronic structures in chemistry (Kapre et al., 2007).
Enantioselective Fluorescence Sensing
Liu, Pestano, and Wolf (2008) researched a fluorescent scandium complex formed with a derivative of this compound. This complex aids in enantioselective sensing of chiral amino alcohols, relevant in molecular recognition studies (Liu, Pestano & Wolf, 2008).
Inclusion Properties of Boron-Nitrogen Macrocycle
Barba et al. (2004) explored a boron-nitrogen macrocycle synthesized using this compound. This macrocycle demonstrates potential for including small organic molecules, which is significant in supramolecular chemistry and host-guest interactions (Barba et al., 2004).
Nitrosation Reactions
Hoefnagel and Wepster (1989) investigated the nitrosation of derivatives of this compound. This research provides insights into the chemical behavior and reactivity of nitroso compounds, which is important in organic synthesis (Hoefnagel & Wepster, 1989).
Insecticide Metabolism
Douch and Smith (1971) studied the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), related to this compound, in various species. This research is significant in understanding the environmental impact and degradation of insecticides (Douch & Smith, 1971).
Acid-Base Behavior and Reaction Kinetics
Koning (2010) researched the acid-base behavior and reaction kinetics of this compound derivatives. This study is crucial for understanding the chemical properties and reactivity of aniline derivatives (Koning, 2010).
Molecular Structure and Spectral Analysis
Mathammal et al. (2016) conducted a detailed study on the molecular structure and vibrational spectra of a compound related to this compound, providing insights into the compound’s electronic and molecular properties (Mathammal et al., 2016).
Synthesis of Technetium Complexes
Delearie, Haltiwanger, and Pierpont (1989) studied the synthesis of technetium complexes using this compound. This research contributes to understanding the complexation and reactivity of technetium, important in nuclear medicine and radiopharmaceuticals (Delearie, Haltiwanger & Pierpont, 1989).
Electrochemical Synthesis of Benzoxazole Derivatives
Salehzadeh, Nematollahi, and Hesari (2013) explored the electrochemical synthesis of benzoxazole derivatives using this compound. Their findings are crucial for green chemistry and the development of novel synthesis methods (Salehzadeh, Nematollahi & Hesari, 2013).
Alkylation of Aniline
Yadav and Doshi (2003) researched the alkylation of aniline, a process related to this compound. This study provides insights into the production of chemicals used in pharmaceuticals and other industries (Yadav & Doshi, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
3,5-Di-tert-butylaniline is a chemical compound with the molecular formula C14H23N It’s known to be used in the synthesis of lipophilic wedges , suggesting it may interact with lipid structures or pathways.
Mode of Action
It is known to react with 2-amino-6-chloropyrimidin-4-ol in a refluxing mixture of acetic and hydrochloric acid to synthesize lipophilic wedges . This suggests that it may interact with its targets through chemical reactions under specific conditions.
Biochemical Pathways
Given its role in the synthesis of lipophilic wedges , it may be involved in lipid-related biochemical pathways.
Pharmacokinetics
It’s soluble in alcohol and benzene , which may influence its absorption and distribution in the body.
Result of Action
As a reactant in the synthesis of lipophilic wedges , it may contribute to the properties of the resulting compounds.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its reactions are carried out in a refluxing mixture of acetic and hydrochloric acid , indicating that the compound’s activity may be dependent on specific chemical environments. Furthermore, it’s recommended to store the compound in a dark place, sealed, and in a dry room temperature environment , suggesting that light, air, and moisture may affect its stability and efficacy.
properties
IUPAC Name |
3,5-ditert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKNHXCPGXUEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178493 | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2380-36-1 | |
| Record name | 3,5-Bis(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Di-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-di-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,5-Di-tert-butylaniline particularly interesting in coordination chemistry?
A: this compound, when modified to contain a thiol group (forming an o-aminothiophenol), displays a fascinating non-innocent character as a ligand. [] This means that it can exist in multiple oxidation states within a metal complex, influencing the overall electronic structure and properties of the compound.
Q2: How does the non-innocent nature of o-aminothiophenolates derived from this compound manifest in metal complexes?
A: Studies have shown that upon coordination to metals like Nickel(II), Palladium(II), and Platinum(II), the o-aminothiophenolate ligand can exist not only in its reduced form (o-aminothiophenolate(1-)), but also as a π-radical species called o-iminothionebenzosemiquinonate(1-). [] This radical character significantly contributes to the electronic and magnetic properties of the resulting complexes.
Q3: Can you provide an example of how the oxidation state of the o-aminothiophenolate ligand, derived from this compound, is determined in a metal complex?
A: Researchers utilize a variety of techniques, including X-ray crystallography, electron paramagnetic resonance (EPR) spectroscopy, and electrochemistry. For instance, X-ray crystallography of complexes with the o-aminothiophenolate ligand, derived from this compound, reveals distinct bond lengths and angles depending on the ligand's oxidation state. [] EPR spectroscopy helps identify the presence of unpaired electrons, characteristic of radical species. []
Q4: Are there other examples of this compound derivatives acting as non-innocent ligands?
A: Yes, research has shown that the benzene-1,2-dithiolato ligand, structurally related to the o-aminothiophenolates and also incorporating the 3,5-Di-tert-butylbenzene moiety, displays similar non-innocent behavior in complexes with Molybdenum and Tungsten. [] These complexes, initially assigned as M(VI) (d0) species, have been re-classified as M(V) (d1) systems with a ligand-centered radical. []
Q5: Beyond coordination chemistry, has this compound been studied in other contexts?
A: Yes, the influence of the bulky tert-butyl groups on the reactivity of this compound derivatives has been a subject of investigation. Studies have examined the dissociation constants of 2-halo-3,5-Di-tert-butylanilines and the rates of deacetylation of their corresponding acetanilides. [, ] These studies shed light on the steric effects imposed by the tert-butyl substituents.
Q6: Are there any applications of cyclotriphosphazene derivatives containing this compound?
A: Research explored the synthesis and photophysical properties of cyclotriphosphazene derivatives incorporating Schiff base ligands derived from this compound. [] These compounds showed interesting emission properties in the visible light range, indicating potential applications in materials science and sensing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




